4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol
Description
Structure
3D Structure
Properties
CAS No. |
303059-19-0 |
|---|---|
Molecular Formula |
C19H12N4O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)phenol |
InChI |
InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-9-15-16(10-18(17)23-19)21-14-4-2-1-3-13(14)20-15/h1-10,20,24H |
InChI Key |
PUNJSSXPRMLYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1h Imidazo 4,5 B Phenazin 2 Yl Phenol and Its Derivatives
Established Synthetic Routes to the Imidazophenazine Core
The fundamental structure of imidazophenazine can be constructed through several reliable methods. These established routes are crucial for generating the core scaffold upon which functionalized derivatives are built.
One-Pot Reaction Strategies
One-pot synthesis offers an efficient and resource-effective approach by combining multiple reaction steps in a single reactor without isolating intermediate compounds. For the synthesis of 2-aryl-1H-imidazo[4,5-b]phenazine derivatives, a common one-pot strategy involves the reaction of 2,3-diaminophenazine with various aromatic aldehydes or acids. researchgate.net This condensation reaction directly forms the imidazole (B134444) ring fused to the phenazine (B1670421) core.
A notable example is the convenient one-pot process for synthesizing 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol (B47542) derivatives. scientific.net This method involves reacting 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese(III) acetate (B1210297) at room temperature, achieving high yields of 80-85%. scientific.net The use of a single vessel streamlines the process, reduces solvent waste, and simplifies purification. asianpubs.org Similarly, other substituted imidazole derivatives can be synthesized in a one-pot, solvent-free method by heating a mixture of a diamine, an aromatic aldehyde, and ammonium (B1175870) acetate. asianpubs.org
Table 1: Examples of One-Pot Synthesis for Imidazophenazine Derivatives
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Phenazine-2,3-diamine (B110097), 2-hydroxy aromatic aldehydes | Manganese(III) acetate | 2-(1H-imidazo[4,5-b]phenazin-2-yl) phenol derivatives | 80-85% | scientific.net |
| 7-fluoro-phenazine-2,3-diamine, Bisulfite addition products of 2-hydroxy aromatic aldehydes | DMF (solvent) | 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives | 80-85% | researchgate.net |
| 2,3-diaminophenazine, Acetic anhydride | - | 2-methyl-1H-imidazo[4,5-b]phenazine | - | researchgate.net |
| 2,3-diaminophenazine, Formic acid | - | 1H-imidazo[4,5-b]phenazine | - | researchgate.net |
Multi-Step Synthesis Approaches
Multi-step synthesis provides a sequential pathway to complex molecules, allowing for purification and characterization at intermediate stages. youtube.com This approach is fundamental when the starting materials for a one-pot reaction are not commercially available or when specific functionalities need to be introduced in a controlled manner. youtube.comyoutube.com The general strategy involves breaking down the target molecule into simpler, more accessible precursors. youtube.com
For imidazophenazines, a multi-step approach typically involves the initial synthesis of the key intermediate, 2,3-diaminophenazine, or its substituted derivatives. This precursor is then subjected to a subsequent cyclization reaction with an appropriate reagent to form the final imidazole ring. This step-by-step process ensures that each transformation can be optimized for maximum yield and purity before proceeding to the next. youtube.com While specific multi-step syntheses for the title compound are not detailed in the provided context, the logic of preparing key intermediates first is a standard and essential strategy in organic synthesis. youtube.com
Key Intermediates in Imidazophenazine Synthesis
The synthesis of 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol and its derivatives relies on the availability of crucial precursor molecules. These key intermediates are the foundational building blocks for the final heterocyclic structure.
The most critical intermediates are:
Phenazine-2,3-diamines : This compound provides the phenazine backbone and the two adjacent amino groups necessary for forming the fused imidazole ring. Substituted versions of this diamine, such as 7-fluoro-phenazine-2,3-diamine, are used to create functionalized final products. researchgate.net
2-Hydroxy Aromatic Aldehydes : These aldehydes react with the diamine to form the 2-substituted imidazole ring. The hydroxyl group at the ortho position and other substituents on the aromatic ring are incorporated into the final molecule, directly influencing its properties. scientific.net The bisulfite addition products of these aldehydes can also be used. researchgate.net
Table 2: Key Intermediates and Their Role
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| Phenazine-2,3-diamine | Provides the core phenazine structure and the diamine functionality for cyclization. | researchgate.netscientific.net |
| 2-Hydroxy Aromatic Aldehydes | Reacts with the diamine to form the 2-substituted imidazole ring, incorporating the phenol moiety. | researchgate.netscientific.net |
| Acetic Anhydride / Formic Acid | Reacts with 2,3-diaminophenazine to form 2-methyl or unsubstituted imidazophenazine, respectively. | researchgate.net |
Advanced Synthetic Strategies for Functionalized Imidazophenazine Derivatives
To enhance the synthesis of functionalized imidazophenazines, chemists employ advanced strategies that can offer higher efficiency, better control, and access to a wider range of derivatives. nih.gov
Metal-Catalyzed Cyclization Reactions in Heterocycle Synthesis
Transition-metal catalysts are powerful tools in the synthesis of heterocyclic compounds, often enabling reactions that are otherwise difficult or inefficient. researchgate.net These catalysts can activate substrates and facilitate bond formation under milder conditions. researchgate.net In the synthesis of imidazophenazine derivatives, manganese(III) acetate has been effectively used to promote the one-pot reaction between phenazine-2,3-diamines and 2-hydroxy aromatic aldehydes. scientific.net
While not specific to imidazophenazines, the broader field of heterocycle synthesis demonstrates the utility of various metals:
Copper (Cu) : Copper salts are widely used as catalysts for cross-coupling and cyclization reactions. beilstein-journals.org For instance, copper iodide (CuI) has been used in the synthesis of isoxazolylimidazo[1,2-a]pyridines, a related heterocyclic system. beilstein-journals.org
Palladium (Pd) : Palladium catalysts are renowned for their role in C-H activation and cross-coupling reactions. rsc.org A palladium-catalyzed intramolecular cyclization has been developed for imidazo[1,2-a]pyridine (B132010) adducts. rsc.org
Ruthenium (Ru) and Rhodium (Rh) : These metals are known to catalyze intramolecular additions of nucleophiles across unsaturated bonds to form heterocyclic rings. cdmf.org.br
The use of such metal catalysts can lead to the development of novel and efficient pathways to functionalized imidazophenazines. researchgate.net
Microwave-Assisted Synthetic Methods
Microwave-assisted synthesis has emerged as a valuable technology in organic chemistry, significantly accelerating reaction rates and often improving product yields. anton-paar.comsphinxsai.com Unlike conventional heating, which relies on thermal conduction, microwave irradiation heats the reaction mixture internally and efficiently by direct interaction with polar molecules in the sample. anton-paar.comyoutube.com This rapid and uniform heating can reduce reaction times from hours or days to mere minutes. youtube.com
This technique is particularly beneficial for synthesizing heterocyclic compounds. For example, the synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the imidazophenazine core, has been successfully achieved using microwave assistance. researchgate.net The method dramatically shortens the time required for key steps, such as the initial bromination of acetophenones and the subsequent cyclization. researchgate.net The ability to superheat solvents in sealed vessels allows reactions to be performed at temperatures far above their normal boiling points, further enhancing reaction speed. anton-paar.com This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. youtube.comyoutube.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Generic Reaction
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | anton-paar.comyoutube.com |
| Heating Method | External (hot plate, oil bath) | Internal, direct molecular interaction | anton-paar.comyoutube.com |
| Yields | Often lower | Often higher | youtube.com |
| Energy Efficiency | Lower | Higher | youtube.com |
Compound Names Mentioned
Solvent-Free Synthesis Techniques
In the pursuit of green and sustainable chemistry, solvent-free synthesis techniques have emerged as a powerful alternative to conventional methods, minimizing waste and reducing environmental impact. These methods, often involving mechanochemistry (grinding) or thermal induction in the absence of a solvent, can lead to higher efficiency, simpler work-up procedures, and unique reactivity.
While specific solvent-free methods for the direct synthesis of 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol are not extensively documented in the literature, the principles have been successfully applied to structurally analogous heterocyclic systems. For instance, a catalyst-free and solvent-free procedure has been reported for the synthesis of 2-phenyl-imidazo-[4,5-f] researchgate.netui.ac.id-phenanthroline derivatives. researchgate.net This reaction proceeds by heating a mixture of 1,10-phenanthrolinedione, an aromatic aldehyde, and ammonium acetate, affording the product in good yields. researchgate.net Similarly, the synthesis of imidazolines has been achieved via the solvent-free reaction of fatty acids with triethylenetetramine (B94423) at elevated temperatures (150°C). ui.ac.id
Mechanochemical techniques, such as grinding or ball-milling, represent another prominent solvent-free approach. This method uses mechanical energy to initiate reactions between solid-state reactants. youtube.com It has been effectively used for the Knoevenagel condensation and the synthesis of azomethines (Schiff bases), which are key intermediates in the formation of imidazole rings. researchgate.netyoutube.com The mechanism typically involves the nucleophilic attack of an amine on a carbonyl group, followed by dehydration, all facilitated by the close contact of the reactants in the solid state. youtube.com Furthermore, microwave irradiation under solvent-free conditions has proven effective for the multicomponent synthesis of complex fused imidazole systems like benzimidazole-imidazo[1,2-a]pyridines, demonstrating the broad applicability of these green methodologies. nih.gov
Given that the synthesis of imidazophenazines involves the condensation of a diamine with an aldehyde, these solvent-free precedents suggest a viable and environmentally friendly pathway for the production of 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol.
Biocatalysis in Imidazophenazine Synthesis
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions, offering a sustainable alternative to traditional chemical catalysis. nih.gov While the direct biocatalytic synthesis of 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol has not been explicitly detailed, the enzymatic toolbox available today presents a promising avenue for its future production. youtube.com
The synthesis of the imidazophenazine core involves two key transformations that are amenable to biocatalysis: the formation of an imine via condensation and a subsequent oxidative cyclization.
Oxidative Steps: Enzymes such as oxidases and peroxidases are adept at catalyzing oxidation reactions. Monoamine oxidases (MAOs), for example, catalyze the oxidation of amines to imines using molecular oxygen. mdpi.com A biocatalytic route employing horseradish peroxidase (HRP) has been developed for the synthesis of 1,4-benzoxazines. nih.gov In this process, the enzyme oxidizes an o-aminophenol to a reactive o-quinone imine intermediate, which then undergoes an in-situ cycloaddition. nih.gov A similar strategy could be envisioned for imidazophenazine synthesis, where an enzyme could facilitate the oxidative cyclodehydrogenation of the intermediate formed from the initial condensation.
Condensation and Reductive Amination: The initial condensation between phenazine-2,3-diamine and 4-hydroxybenzaldehyde (B117250) to form a Schiff base (imine) is a critical step. While this can occur non-enzymatically, enzymes like imine reductases (IREDs) and reductive aminases (RedAms) are highly effective at catalyzing the reverse reaction—the reductive amination of ketones and aldehydes to form chiral amines. nih.govyoutube.com These enzymes have been extensively engineered for industrial applications to produce active pharmaceutical ingredients (APIs). nih.govnih.gov By applying principles of enzyme engineering, it may be possible to develop a biocatalyst that facilitates the condensation step under mild conditions.
The application of biocatalysis could offer significant advantages, including high stereoselectivity if chiral derivatives are desired, a reduction in byproducts, and the elimination of harsh reagents and solvents, aligning with the goals of green chemistry. mdpi.com
Characterization Techniques for Structural Elucidation of Imidazophenazine Compounds
The unambiguous determination of the chemical structure of novel compounds like 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol is paramount. A suite of complementary analytical techniques is employed to confirm the molecular formula, connectivity, and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign every proton and carbon in the structure.
For 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons on the phenazine core, the central imidazole ring, and the pendant phenol group. The aromatic region (typically 7.0-9.0 ppm) would show a complex set of multiplets corresponding to the phenazine and phenol protons. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (coupling) provide information about adjacent protons. The labile protons of the imidazole N-H and the phenol O-H groups would likely appear as broad singlets that can be confirmed by D₂O exchange.
The ¹³C NMR spectrum provides the number of unique carbon environments. The carbon atoms of the fused aromatic system would resonate at high chemical shifts (110-150 ppm), with the carbon attached to the oxygen of the phenol group appearing at a characteristically higher shift. The C2 carbon of the imidazole ring, positioned between two nitrogen atoms, would also have a distinct chemical shift.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol
| Group | Atom Type | Expected Chemical Shift (ppm) | Notes |
| Phenol | Aromatic C-H | 6.8 - 7.5 | Protons ortho to the -OH group are typically more shielded (lower ppm). |
| Phenol | Aromatic C-OH | 150 - 160 | Characteristic deshielded carbon. |
| Phenazine | Aromatic C-H | 7.5 - 8.5 | Complex multiplet patterns due to coupling across the fused rings. |
| Imidazole | N-H | 12.0 - 14.0 | Broad signal, position is solvent and concentration dependent. |
| Phenol | O-H | 9.0 - 11.0 | Broad signal, position is solvent and concentration dependent. |
| Imidazole | C2 Carbon | 145 - 155 | Carbon atom situated between two nitrogen atoms. |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement (typically to four or five decimal places), allowing for the unambiguous determination of the elemental composition.
For 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol (C₁₉H₁₂N₄O), the expected monoisotopic mass is 312.1011 Da. HRMS analysis would seek to find an ion corresponding to this mass. Often, the molecule is observed as a protonated species [M+H]⁺ or an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The observed m/z (mass-to-charge ratio) for these adducts allows for the confident confirmation of the parent mass.
The table below, based on predicted data, illustrates the common adducts and their expected m/z values that would be searched for during analysis. uni.lu
Table 2: Predicted Mass Spectrometry Data for C₁₉H₁₂N₄O
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₉H₁₃N₄O⁺ | 313.10838 |
| [M+Na]⁺ | C₁₉H₁₂N₄ONa⁺ | 335.09032 |
| [M+K]⁺ | C₁₉H₁₂N₄OK⁺ | 351.06426 |
| [M-H]⁻ | C₁₉H₁₁N₄O⁻ | 311.09382 |
| [M]⁺ | C₁₉H₁₂N₄O⁺ | 312.10055 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol would display characteristic absorption bands that confirm the presence of its key structural features.
Key expected vibrational frequencies include:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ from the imidazole N-H group.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
C=N and C=C Stretches: A series of strong to medium bands in the 1450-1650 cm⁻¹ region, characteristic of the conjugated imidazole and phenazine ring systems.
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region associated with the phenolic C-O bond.
Table 3: Characteristic FT-IR Absorption Bands for 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretching | 3200 - 3600 | Broad, Medium |
| Imidazole N-H | Stretching | 3300 - 3500 | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp, Weak-Medium |
| C=N (Imidazole) | Stretching | 1600 - 1650 | Medium-Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |
| Phenol C-O | Stretching | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Determination
When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, offering incontrovertible proof of the molecular structure and providing insights into intermolecular interactions like hydrogen bonding and π–π stacking.
While the crystal structure for 4-(1H-Imidazo[4,5-B]phenazin-2-YL)phenol itself is not publicly available, analysis of closely related compounds demonstrates the power of this technique. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol reveals that the imidazo[4,5-b]pyridine and bromophenol rings are nearly coplanar, with a very small dihedral angle between them. researchgate.net The analysis also details an intramolecular O–H···N hydrogen bond and intermolecular N–H···N hydrogen bonds that dictate the packing of the molecules in the crystal. researchgate.net Such interactions are crucial for understanding the solid-state properties of the material.
The data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, as shown in the example table below for a related compound.
Table 4: Example Crystallographic Data for a Related Compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₂H₈BrN₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5906 (3) |
| b (Å) | 12.9032 (7) |
| c (Å) | 14.7622 (6) |
| β (°) | 102.836 (3) |
| Volume (ų) | 1038.28 (9) |
| Z (molecules/unit cell) | 4 |
| Key Interactions | Intramolecular O–H···N H-bond; Intermolecular N–H···N and O–H···Br H-bonds; π–π stacking |
Green Chemistry Principles in Imidazophenazine Synthesis
The application of green chemistry principles to the synthesis of imidazophenazines, including 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol and its derivatives, is an area of growing interest aimed at reducing the environmental impact of chemical processes. These principles focus on the use of benign solvents, energy-efficient methodologies, and catalytic strategies to improve yield and minimize waste.
Key green chemistry approaches in the synthesis of imidazophenazines and related heterocyclic compounds include one-pot syntheses, the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents, and the development of efficient catalytic systems.
One notable green methodology is the one-pot synthesis of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives. This is achieved through the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese(III) acetate at room temperature, offering high yields of 80-85%. researchgate.netscientific.net This method is advantageous as it simplifies the procedure, reduces waste, and is energy-efficient due to the ambient reaction temperature. researchgate.netscientific.net Similarly, one-pot multicomponent reactions have been successfully employed for the synthesis of other complex imidazole derivatives, further underscoring the efficiency of this approach. nih.gov
Microwave-assisted synthesis has emerged as a significant green technique in the production of imidazole and imidazopyrimidine derivatives. researchgate.netnih.govderpharmachemica.com This method often leads to dramatically reduced reaction times, from hours to minutes, and improved yields compared to conventional heating methods. niscpr.res.inresearchgate.net For instance, the synthesis of some aryl imidazoles under microwave irradiation was completed in 12-16 minutes without the need for a solvent. niscpr.res.in The use of ethyl alcohol, a green solvent, in conjunction with microwave irradiation further enhances the environmental credentials of the synthesis of certain imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov
Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the production of imidazole derivatives. nih.govmdpi.com This technique can enhance reaction rates and yields, often under milder conditions than conventional methods.
The choice of solvent is a critical aspect of green chemistry. While many traditional syntheses rely on volatile and often toxic organic solvents, research has focused on more benign alternatives. Eucalyptol has been identified as a green solvent for the synthesis of related imidazo[1,2-a]pyridines. researchgate.net Other green solvents, such as water, ionic liquids, and polyethylene (B3416737) glycol, are also being explored for the synthesis of various heterocyclic compounds. mdpi.comnih.govresearchgate.net
Catalysis plays a pivotal role in green synthesis. The use of efficient and recyclable catalysts can lead to cleaner reactions with higher atom economy. In the synthesis of related benzimidazoles, zinc oxide nanoparticles have been used as a recyclable catalyst, resulting in high yields and shorter reaction times. Other examples include the use of p-toluenesulfonic acid and cobalt ferrite (B1171679) nanoparticles in the synthesis of imidazole derivatives. nih.govsemanticscholar.org Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry, offering high selectivity under mild conditions, although its specific application to imidazophenazine synthesis is an area for future development. mdpi.comnih.govmdpi.com
The following table summarizes various green synthetic methodologies for imidazophenazine derivatives and related compounds, highlighting the key green principles employed.
| Compound Class | Reactants | Green Chemistry Principle(s) | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference(s) |
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol Derivatives | 2-Hydroxy aromatic aldehydes, Phenazine-2,3-diamines | One-pot synthesis, Room temperature | Manganese(III) acetate | Methanol | Not Specified | 80-85 | researchgate.netscientific.net |
| Imidazo[1,2-a]pyridine Derivatives | Phenacyl bromides, 2-Aminopyridine | Microwave-assisted | - | Not Specified | 60 seconds | 24-99 | researchgate.net |
| Aryl Imidazoles | Primary aromatic amines, Aryl aldehydes, Ammonium acetate, Benzil | Microwave-assisted, Solvent-free | Silica gel | None | 12-16 min | Good | niscpr.res.in |
| Imidazo[1,2-a]pyridines | Aminoazine, Aldehyde, Isonitrile | Use of green solvent | HClO₄ | Eucalyptol | Not Specified | 51-90 | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivatives | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | Microwave-assisted, One-pot reaction, Use of green solvent | p-Toluenesulfonic acid | Ethyl alcohol | Not Specified | 46-80 | nih.gov |
| 4,5-Diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole Derivatives | Not Specified | Ultrasound-assisted | KHSO₄ | Not Specified | 10-25 min | 70-96 | nih.gov |
| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Benzoin, 2-Hydroxybenzaldehyde, Ammonium acetate | One-pot synthesis | CoFe₂O₄ nanocatalyst | Ethanol | 30 min | Not Specified | semanticscholar.org |
Computational and Theoretical Investigations of 4 1h Imidazo 4,5 B Phenazin 2 Yl Phenol
Density Functional Theory (DFT) Applications in Imidazophenazine Research
Density Functional Theory (DFT) has become a highly effective and widely used quantum mechanical method in medicinal and materials chemistry. longdom.org It offers a balance of computational cost and accuracy for describing the electronic properties of molecular systems. longdom.org DFT is employed to investigate electronic structures, reaction mechanisms, and molecular properties, making it an essential tool in drug design and materials science. longdom.orgmdpi.com In the study of imidazophenazine derivatives, DFT provides fundamental insights into their structure, reactivity, and spectroscopic characteristics. nih.govrsc.org Researchers utilize various DFT functionals, such as the popular B3LYP hybrid functional, to model these complex heterocyclic systems. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netwikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In studies of related heterocyclic compounds, DFT calculations have been used to determine these parameters. For instance, analysis of certain imidazole (B134444) derivatives showed that the HOMO was localized on the phenyldiazenyl and phenol (B47542) rings, while the LUMO was distributed over the imidazole and phenyl rings. ppor.az The calculated HOMO-LUMO gap for such molecules provides insights into their stability and potential for charge transfer within the molecule. researchgate.net This intramolecular charge transfer is linked to properties like nonlinear optical activity. semanticscholar.org The mapping of the molecular electrostatic potential (MEP) further helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net
Table 1: Key Quantum Chemical Parameters from FMO Analysis
| Parameter | Description | Significance |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | The minimum energy required to remove an electron (I ≈ -E(HOMO)) | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added (A ≈ -E(LUMO)) | Measures the molecule's ability to be reduced. |
This table presents conceptual data based on typical DFT studies of heterocyclic compounds.
Before calculating molecular properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy conformation. DFT methods are used to perform this geometry optimization by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net This process is crucial as the electronic properties of a molecule are highly dependent on its three-dimensional structure, including bond lengths and angles. researchgate.net For complex molecules like 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol, which have multiple rings, understanding the planarity and the orientation of the substituted phenol ring relative to the imidazophenazine core is essential. Computational studies can predict these structural features, which can then be compared with experimental data from techniques like X-ray crystallography. rsc.org
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This analysis is not only used to confirm the optimized structure (a true minimum energy structure will have no imaginary frequencies) but also to help interpret experimental spectra. Each calculated vibrational mode can be animated to understand the specific atomic motions involved, allowing for the assignment of spectral bands to particular functional groups, such as C=N stretching in the imidazole ring or O-H bending in the phenol group. This predictive capability is a valuable tool for characterizing newly synthesized compounds. mdpi.com
To understand the optical properties of a molecule, such as its absorption and emission of light, it is necessary to study its electronically excited states. rsc.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. semanticscholar.orguci.edu TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths (intensities). researchgate.net For fluorescent molecules like imidazophenazine derivatives, TD-DFT can also be used to optimize the geometry of the first excited state, providing insights into the fluorescence or phosphorescence properties. semanticscholar.org These calculations are essential for understanding phenomena such as the increased fluorescence observed when certain imidazophenazine derivatives bind to uranyl ions. rsc.org
Molecular Docking Studies of Imidazophenazine Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). youtube.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target recognition. nih.govnih.gov
The process involves preparing the 3D structures of the ligand (e.g., this compound) and the target protein. youtube.com A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a function that estimates the binding affinity. indexcopernicus.combioinformation.net The results provide a predicted binding mode and a binding energy score, which indicates the strength of the interaction. indexcopernicus.com
For imidazophenazine derivatives, docking studies can identify key interactions, such as hydrogen bonds between the phenol's hydroxyl group or the imidazole's N-H group and amino acid residues in the protein's active site. Other important interactions include π-π stacking between the planar aromatic rings of the ligand and aromatic residues like phenylalanine or tyrosine. indexcopernicus.com These studies can elucidate why a particular compound is active against a specific target, such as a kinase or a DNA structure, and can guide the design of new derivatives with improved potency and selectivity. semanticscholar.org
Table 2: Common Non-Covalent Interactions in Ligand-Target Docking
| Interaction Type | Description | Potential Groups in this compound |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). | Phenolic -OH group, Imidazole N-H and N atoms. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenazine (B1670421), Imidazole, and Phenol rings. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Benzene (B151609) rings of the phenazine and phenol moieties. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule. |
Interaction Energy Calculations and Non-Covalent Interactions
While docking provides a rapid assessment of binding, more accurate methods are needed to quantify the strength of the interaction. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure and function of biological systems and molecular complexes. nih.gov
First-principles quantum mechanical methods can be used to calculate the interaction energy between the ligand and the protein's binding site. One such method is Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov These calculations provide a detailed understanding of the nature of the binding forces. For instance, they can quantify the contribution of dispersion (van der Waals) forces, which are often critical for the binding of large, aromatic ligands like imidazophenazines but can be poorly described by standard docking scoring functions. nih.gov These high-level calculations, though computationally expensive, serve as benchmarks for developing more efficient methods and provide deep physical insight into the driving forces of molecular recognition. nih.gov
π-π Stacking Interactions
The molecular architecture of this compound is dominated by a large, planar, and rigid heterocyclic system. This structure consists of a phenazine core fused with an imidazole ring, creating an extended aromatic surface. Phenazine derivatives are well-known for their planar nitrogen-containing heterocyclic structure, which facilitates significant intermolecular interactions. nih.gov The planarity of this extensive π-system is a critical factor that promotes strong face-to-face or offset π-π stacking interactions between adjacent molecules in the solid state or in aggregates.
These non-covalent interactions are fundamental to the supramolecular assembly of the compound, influencing its crystal packing, thermal stability, and electronic properties. The electron-rich nature of the phenazine and imidazole rings, combined with the electron-donating phenol group, modulates the electron density across the aromatic system, further defining the nature and strength of the stacking. While specific crystallographic data for this exact compound is not detailed in the provided literature, studies on related phenylimidazole structures confirm the importance of such cohesive interactions in their crystalline lattices. nih.gov The arrangement of molecules in a stacked fashion is a common feature for phenazine derivatives, impacting their charge transport and photophysical behaviors. nih.gov
Hydrogen Bonding Networks
The structure of this compound possesses multiple functional groups capable of participating in hydrogen bonding. These include the hydroxyl (-OH) group of the phenol moiety, which acts as a strong hydrogen bond donor, and the N-H group of the imidazole ring, which is also a hydrogen bond donor. Additionally, the nitrogen atoms within the imidazole and phenazine rings can serve as hydrogen bond acceptors.
Quantum Chemical Parameters and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the reactivity and electronic properties of phenazine derivatives. iaea.orgrsc.org For compounds like this compound, these calculations can elucidate various parameters that govern its chemical behavior. rsc.org
Computational studies on the closely related isomer, 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol (salimidizine), and its derivatives have been performed to understand their ground and excited electronic states, especially in the context of coordination with metal ions like uranyl (UO₂²⁺) and copper (Cu²⁺). rsc.org These studies use DFT to model ligand-metal interactions and predict changes in spectroscopic properties. For instance, theoretical absorption wavelengths for related uranyl complexes were calculated to be around 415-419 nm. rsc.org Such computational analyses are vital for designing molecules with specific sensory capabilities, as they can predict how coordination affects the electronic structure and fluorescence emission. rsc.org
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. iaea.org A smaller energy gap suggests higher reactivity. Furthermore, the visualization of frontier orbitals and the generation of molecular electrostatic potential maps help identify the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. iaea.org Predicted parameters such as the partition coefficient (XlogP) and collision cross section (CCS) also provide valuable information on the molecule's lipophilicity and ion mobility, respectively. uni.luuni.lu
Interactive Table of Predicted Physicochemical Properties
The following table includes computationally predicted parameters for this compound and related structures.
| Compound Name | Molecular Formula | XlogP (Predicted) | Predicted Collision Cross Section (Adduct: [M+H]⁺, Unit: Ų) | Source(s) |
| 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol | C₁₉H₁₂N₄O | 2.8 | 172.2 | uni.lu |
| 2-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol | C₁₉H₁₂N₄O | 2.8 | 172.2 | uni.lu |
| 4-(1H-Imidazo[4,5-b]phenazin-2-yl)-N,N-dimethylaniline | C₂₁H₁₇N₅ | 3.2 | 181.1 | uni.lu |
Structure Activity Relationship Sar Studies of Imidazophenazine Scaffolds
Methodologies for SAR Determination in Heterocyclic Compounds
Determining the structure-activity relationships for heterocyclic compounds such as imidazophenazines involves a combination of computational and experimental strategies.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a primary computational method used when the three-dimensional structure of the biological target is not known. nih.gov It involves creating mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.com These models can then predict the activity of newly designed molecules.
Pharmacophore Modeling: This ligand-based drug design approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule to bind to its target and elicit a biological response. nih.govresearchgate.net By mapping these features, researchers can design novel molecules that fit the pharmacophore model. researchgate.net
Synthesis and In Vitro Assays: The foundational experimental approach involves the chemical synthesis of a library of derivatives with systematic structural modifications. nih.govnih.gov These compounds are then tested in biological assays (e.g., enzyme inhibition assays, cell viability assays) to measure their activity. nih.govmdpi.com The resulting data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, provides a direct measure of how structural changes affect biological function. nih.govmdpi.comnih.gov
Molecular Docking: When the 3D structure of the target protein is available, molecular docking can simulate the interaction between the ligand (the imidazophenazine derivative) and the protein's binding site. This provides insights into binding affinity and specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.govresearchgate.net
Impact of Substituent Effects on Biological Activity
Substituents on the imidazophenazine scaffold play a decisive role in modulating biological activity. Their position, functional group type, and electronic properties can dramatically alter the compound's interaction with its biological target.
The specific placement of functional groups on the core structure is critical. Studies on the related imidazo[4,5-b]pyridine scaffold have demonstrated that both the nature of the substituent and its location significantly impact antiproliferative activity. For instance, a bromo-substituent on the pyridine (B92270) nucleus combined with a cyclic amidino group (2-imidazolinyl) at the para-position of the phenyl ring resulted in potent and selective activity against colon carcinoma cells (SW620). mdpi.comnih.gov The derivative with an unsubstituted amidino group also showed strong activity, highlighting the importance of this functional group. mdpi.comnih.gov
Conversely, N-methylation of the imidazo[4,5-b]pyridine core led to a decrease in antiproliferative activity compared to the N-unsubstituted versions. mdpi.com This indicates that the hydrogen on the imidazole (B134444) ring may be a key interaction point, potentially acting as a hydrogen bond donor.
Research on imidazophenazine derivatives as inhibitors of the DENV2 NS2B-NS3 protease further underscores the importance of the substituent's identity on the terminal phenyl ring. nih.gov Different functional groups led to a wide range of inhibitory activities, which were quantified to establish a clear SAR. nih.gov
Table 1: Antiproliferative Activity of Substituted Imidazo[4,5-b]pyridines against SW620 Colon Carcinoma Cells Data sourced from studies on imidazo[4,5-b]pyridines, a structurally related scaffold.
| Compound | Substituent on Pyridine Ring | Substituent on Phenyl Ring | IC₅₀ (µM) mdpi.comnih.gov |
| 10 | 6-Bromo | Unsubstituted Amidino | 0.4 |
| 14 | 6-Bromo | 2-Imidazolinyl | 0.7 |
| 16 | 6-Bromo | Isopropyl-amidino | >50 |
For the titular compound, 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol, the phenolic moiety is a key structural feature. Its electronic properties and steric profile are crucial for biological interactions. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the phenyl ring itself can participate in hydrophobic and π-π stacking interactions with amino acid residues in a target protein's binding site. nih.gov
The position of the hydroxyl group is critical. For example, a study on dengue protease inhibitors found that the positional isomer 2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]phenazine had significantly lower inhibitory activity compared to other derivatives in the series. nih.gov This suggests that the geometry of the interaction enabled by the 4-hydroxy position is more favorable for binding.
Molecular modeling studies have identified specific interactions, such as π-donor hydrogen bonds and π-π stacking between the phenyl ring of the ligand and residues like histidine and tryptophan in the enzyme's active site, which are essential for stabilizing the ligand-protein complex. nih.gov The electronic nature of the phenolic ring, influenced by its substituents, directly modulates the strength of these crucial interactions. scientific.netresearchgate.net
Phenazine (B1670421) and Imidazole Ring Modifications and Their Consequences on Activity
Modifications to the core heterocyclic rings of the imidazophenazine structure have profound consequences on biological activity.
Phenazine Ring: The flat, aromatic phenazine structure is a key contributor to the molecule's ability to bind to targets like DNA and proteins. researchgate.net It facilitates strong π-π stacking interactions, which are a common binding motif. nih.gov Chemical modifications to this ring system can enhance specific activities. For example, the introduction of halogen atoms at positions C-4, C-6, or C-8 of the phenazine core has been shown to improve antibacterial and biofilm eradication activities against resistant bacterial strains. mdpi.com O-methylation of the phenazine ring has also been noted as an important modification for increasing the antibiotic activity of some phenazine-based compounds. mdpi.com
Imidazole Ring: The imidazole portion of the scaffold is also vital for activity. It is involved in hydrophobic and π-π T-shaped interactions and can form hydrogen bonds. nih.govresearchgate.net Substitutions on this ring can significantly alter biological outcomes. In a study of related metal complexes, the introduction of a methyl group onto the imidazole ring was found to reduce antitumor activity, which was attributed to a deformation of the planar structure that is likely necessary for effective target binding. nih.gov The imidazole ring is a common feature in many biologically active molecules and its presence in the imidazophenazine scaffold contributes to a wide range of potential pharmacological effects, including antiviral and anticancer activities. researchgate.net
Ligand Design Principles from SAR Insights for Imidazophenazine Derivatives
The collective SAR studies on imidazophenazine and related heterocyclic scaffolds provide a set of guiding principles for the design of new, more effective ligands. nih.govmdpi.comnih.gov
Maintain Planarity: The fused, planar aromatic system of the imidazophenazine core is fundamental for its primary binding interactions, particularly π-π stacking with biological macromolecules like proteins and DNA. nih.govresearchgate.net Future designs should preserve this planarity.
Optimize Phenyl Ring Substitution: The substituent on the terminal phenyl ring is a critical determinant of potency and selectivity. SAR data suggests that groups capable of forming strong hydrogen bonds and participating in specific hydrophobic interactions are beneficial. For antiproliferative activity, amidino and related cyclic groups have shown significant promise. mdpi.comnih.gov
Strategic Placement of Hydrogen Bonding Groups: The position of key functional groups, such as the hydroxyl on the phenolic moiety, is crucial. The 4-position appears to be favorable for certain enzyme inhibitory activities, whereas other positions may be detrimental. nih.gov The N-H group on the imidazole ring is also a potential key interaction point that should be considered during modification. mdpi.com
Targeted Core Ring Modification: While the core structure should remain planar, targeted modifications can enhance specific properties. Halogenation of the phenazine ring is a viable strategy for improving antibacterial efficacy. mdpi.com
Utilize a Pharmacophore Model: A successful design strategy involves constructing a pharmacophore model that encapsulates the key features: the planar phenazine ring, the imidazole N-H donor, the phenolic hydroxyl group, and a specific substituent on the phenyl ring. This model can then be used to screen virtual libraries or guide the synthesis of novel derivatives with a higher probability of success. nih.govresearchgate.net
By systematically applying these principles, researchers can more efficiently navigate the chemical space of imidazophenazine derivatives to develop compounds with optimized therapeutic profiles.
Interactions with Biomolecules and Molecular Mechanisms in Vitro
Nucleic Acid-Ligand Interactions
The interaction of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol and its derivatives with nucleic acids is a central aspect of their biological activity. These interactions are primarily non-covalent and involve the insertion of the planar phenazine (B1670421) ring system between the base pairs of DNA, a process known as intercalation, as well as binding to alternative DNA secondary structures like G-quadruplexes.
The polycyclic and aromatic nature of the imidazo[4,5-b]phenazine scaffold allows it to function as a DNA intercalator. This mode of binding involves the insertion of the planar ring system between the stacked base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases. The intercalation process can lead to significant changes in the DNA structure, such as unwinding of the double helix and an increase in its length. While direct studies on the intercalation of this compound are not extensively detailed, the behavior of related phenazine derivatives provides a strong model for its mechanism. For instance, the bisphenazine anticancer drug MLN944 has been shown to bis-intercalate, with its two phenazine rings inserting at a 5'-TpG site. nih.gov This suggests that the phenazine core of this compound likely orients itself to maximize stacking interactions with flanking DNA base pairs. nih.gov The specific DNA sequence preference and the orientation of the substituent groups can further influence the stability and kinetics of the intercalation complex.
In addition to duplex DNA, imidazo[4,5-b]phenazine derivatives have been investigated for their ability to interact with G-quadruplex (G4) DNA structures. These are four-stranded nucleic acid structures that can form in guanine-rich sequences, such as those found in telomeres and gene promoter regions. nih.gov The large, planar aromatic surface of G-quadruplexes provides an ideal binding site for planar ligands.
Structurally similar compounds, such as 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol derivatives, have demonstrated a preferential binding affinity for G-quadruplex DNA over duplex DNA. fao.orgnih.gov These derivatives have been shown to stabilize G-quadruplex structures in the human telomeric sequence (h-telo) as well as in the promoter regions of oncogenes like c-myc and c-kit2. fao.org The binding is often characterized by a significant increase in the melting temperature (ΔTₘ) of the G-quadruplex, indicating stabilization of the structure. For one such derivative, a ΔTₘ value has been observed, signifying a strong stabilizing effect. fao.org Furthermore, these compounds can selectively promote the formation of parallel G-quadruplex conformations. fao.org The interaction is thought to occur through π-π stacking of the ligand with the terminal G-quartets of the G4 structure. nih.gov The presence of a carbohydrate moiety on a related 2-aryl-imidazo[4,5-f] nih.govresearchgate.netphenanthroline has been shown to confer good selectivity towards the telomeric quadruplex structure. nih.gov
A variety of spectroscopic techniques are employed to characterize the binding of imidazo[4,5-b]phenazine derivatives to nucleic acids. These methods provide insights into the binding mode, affinity, and structural changes induced upon interaction.
UV-Visible Spectroscopy : Titration of a DNA solution with the compound typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift) in the absorption spectrum of the compound. These changes are indicative of the intercalation of the planar aromatic ring system between the DNA base pairs. nih.gov
Fluorescence Spectroscopy : The intrinsic fluorescence of the imidazo[4,5-b]phenazine core is often sensitive to its environment. researchgate.net Upon binding to DNA, changes in fluorescence intensity, such as quenching or enhancement, can be observed. nih.gov Fluorescence quenching studies can be used to determine the binding constant (K_b) of the interaction. For example, the binding constant for the interaction of 2,3-diaminophenazine with single-stranded DNA was calculated to be 3.2 × 10³ M⁻¹. nih.gov Competitive binding assays using fluorescent probes that are known to bind to specific DNA sites can also elucidate the binding mode. cmjpublishers.com
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful tool for studying changes in DNA conformation upon ligand binding. Intercalation typically induces a significant change in the CD spectrum of DNA. For G-quadruplexes, CD can be used to determine the topology (e.g., parallel, antiparallel, or hybrid) and to monitor ligand-induced conformational changes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR studies can provide detailed structural information about the ligand-DNA complex at the atomic level, identifying specific protons of the ligand and the DNA that are involved in the interaction. frontiersin.org
These spectroscopic investigations are crucial for understanding the molecular basis of the interaction between this compound and its derivatives with nucleic acids, which is fundamental to their biological activity.
Enzyme Inhibition Mechanisms
The interaction of this compound and its analogs with key enzymes involved in cellular replication and viral life cycles has been a significant area of research. These compounds have demonstrated inhibitory activity against topoisomerases and viral proteases.
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov They are validated targets for anticancer drugs. Imidazo[4,5-b]phenazine derivatives have emerged as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). researchgate.net These compounds act as topoisomerase poisons, stabilizing the covalent enzyme-DNA cleavage complex, which ultimately leads to cell death. researchgate.net
A study on a series of 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines revealed their potential as Topo I and Topo IIα inhibitors. researchgate.net The inhibitory activities of some of these derivatives are summarized in the table below.
| Compound | Topo I IC₅₀ (µM) | Topo IIα IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 4e | 29.25 | - | Camptothecin (B557342) (Topo I) | 25.71 |
| Compound 4f | - | 26.74 | Etoposide (B1684455) (Topo IIα) | 20.52 |
| Compound 4g | - | 22.72 | Etoposide (Topo IIα) | 20.52 |
Compound 4e, a potent derivative, showed Topo I inhibitory activity comparable to the known inhibitor camptothecin. researchgate.net Derivatives 4f and 4g displayed significant potency against Topo IIα, with IC₅₀ values in a similar range to the clinical drug etoposide. researchgate.net The proposed mechanism involves the imidazophenazine scaffold intercalating into the DNA at the cleavage site, thereby preventing the re-ligation of the DNA strands. researchgate.net
The Dengue virus (DENV) NS2B-NS3 protease is a serine protease essential for the replication of the virus, making it a prime target for the development of antiviral drugs. nih.govmdpi.com The protease is responsible for cleaving the viral polyprotein precursor. nih.gov Imidazole-phenazine derivatives have been identified as potential inhibitors of this crucial viral enzyme. nih.govresearchgate.net
In a study evaluating a series of imidazole-phenazine derivatives, two para-substituted compounds, 3e and 3k, were identified as promising leads for novel NS2B-NS3 protease inhibitors. nih.govresearchgate.net Their inhibitory activities are presented in the table below.
| Compound | DENV2 NS2B-NS3 Protease IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|
| Compound 3e | 54.8 | Quercetin | 104.8 |
| Compound 3k | 71.9 | Quercetin | 104.8 |
Both compounds 3e and 3k exhibited significantly better inhibitory activity than the control, quercetin. researchgate.net Molecular docking studies suggested that these compounds bind to the active site of the DENV2 NS2B-NS3 protease. nih.gov The binding is thought to be stabilized by interactions such as π-π stacking between the phenazine and imidazole (B134444) rings with key amino acid residues like HIS51 in the active site. nih.gov
Telomerase Inhibition via G-Quadruplex Binding
The potential for compounds to inhibit telomerase activity through the stabilization of G-quadruplex DNA structures is a significant area of anticancer research. While direct studies on 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol are limited, research on structurally similar compounds provides insight into this mechanism.
Derivatives of 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol have been synthesized and evaluated for their ability to bind to and stabilize G-quadruplex DNA, subsequently inhibiting telomerase. These compounds have shown a preference for binding to G-quadruplex structures found in the human telomere (h-telo) and in the promoter regions of oncogenes like c-myc and c-kit2, over duplex DNA. nih.govfao.org One particular derivative demonstrated a significant telomerase inhibition of 80.2% at a concentration of 7.5 μM. nih.govfao.org This inhibitory action is attributed to the stabilization of the G-quadruplex structure, which impedes the process of telomere elongation by telomerase. nih.govfao.org These findings suggest that the imidazophenazine scaffold could be a promising pharmacophore for the development of G-quadruplex-targeting telomerase inhibitors.
Cellular Mechanisms (In Vitro)
The cytotoxic effects of imidazo[4,5-b]phenazine derivatives have been evaluated against a range of human cancer cell lines, demonstrating their potential as anticancer agents. Although specific data for 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol is not extensively detailed in the available literature, studies on closely related analogues reveal a broad spectrum of activity.
Derivatives of imidazo[4,5-b]phenazine have shown significant growth inhibition against various cancer cell lines. For instance, one derivative exhibited a growth inhibition of 82% against the MOLT-4 leukemia cell line. ekb.eg In another study, a different derivative showed 88% growth inhibition against the SK-OV-3 ovarian cancer cell line. ekb.eg Furthermore, activity against melanoma has been observed, with a reported growth inhibition of 51% against the M14 melanoma cell line for a specific derivative. ekb.eg
Breast cancer cell lines have also been shown to be sensitive to this class of compounds. One derivative demonstrated a 44% growth inhibition against the T-47D breast cancer cell line. ekb.eg While the direct cytotoxic profile of 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol remains to be fully elucidated across a broad panel of cancer cell lines, the consistent and potent activity of its analogues underscores the promise of the imidazo[4,5-b]phenazine core structure in cancer therapy research.
Table 1: Cytotoxic Activity of Imidazo[4,5-b]phenazine Derivatives in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound Derivative | Growth Inhibition (%) |
| Leukemia | MOLT-4 | Imidazo[4,5-b]phenazine derivative 4f | 82 |
| Ovarian Cancer | SK-OV-3 | Imidazo[4,5-b]phenazine derivative 4e | 88 |
| Melanoma | M14 | Imidazo[4,5-b]phenazine derivative 4b | 51 |
| Breast Cancer | T-47D | Imidazo[4,5-b]phenazine derivative 6a | 44 |
Note: The data presented is for derivatives of imidazo[4,5-b]phenazine and not the specific title compound.
The anticancer activity of imidazo[4,5-b]phenazine derivatives extends to the modulation of the cell cycle and the induction of apoptosis in cancer cells. Research has shown that these compounds can interfere with the normal progression of the cell cycle, leading to cell death.
A study on a specific imidazo[4,5-b]phenazine derivative demonstrated its ability to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. ekb.eg This arrest prevents the cells from entering mitosis, ultimately triggering apoptotic pathways. The same study confirmed the induction of apoptosis in these cells following treatment with the compound. ekb.eg
Similarly, derivatives of the related 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol have been found to cause a significant decrease in the G2/M phase cell population and a notable increase in the number of apoptotic cells. nih.govfao.org These findings suggest a common mechanism of action for this class of compounds, where disruption of the cell cycle is a key event leading to the programmed death of cancer cells.
Beyond their interaction with G-quadruplex DNA, imidazo[4,5-b]phenazine derivatives have been identified as inhibitors of other crucial protein biomolecules involved in cancer progression, notably topoisomerases.
Several 1-(un)substituted 2-(hetero)aryl imidazo[4,5-b]phenazines have been synthesized and evaluated as dual inhibitors of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.egresearchgate.netekb.eg These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and ultimately, cell death.
One derivative, in particular, was found to be a potent inhibitor of Topo I, with an IC50 value of 29.25 µM, which is comparable to the known Topo I inhibitor camptothecin (IC50 = 25.71 µM). ekb.eg Other derivatives displayed significant inhibitory activity against Topo IIα, with IC50 values of 26.74 µM and 22.72 µM, comparable to the clinical drug etoposide (IC50 = 20.52 µM). ekb.eg The proposed mechanism for this inhibition involves the imidazophenazine scaffold intercalating into the DNA at the cleavage site, stabilizing the topoisomerase-DNA cleavage complex and preventing the re-ligation of the DNA strands. ekb.eg
Optical Properties and Sensing Applications of Imidazophenazine Derivatives
Photophysical Characterization of Imidazophenazine Dyes
The interaction of imidazophenazine dyes with light is fundamental to their application. This characterization involves analyzing how they absorb and emit light, the efficiency of their fluorescence, and how these properties are influenced by the surrounding environment.
Absorption and Emission Spectra Analysis
Derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol exhibit distinct absorption and emission profiles. Studies conducted in methanol reveal a single, prominent fluorescence emission band, which is in contrast to the dual emission often seen in simpler 2-(2-hydroxyphenyl)benzimidazole derivatives. The emission maximum for these imidazophenazine compounds is consistently observed in the green-yellow region of the spectrum.
A key characteristic of these dyes is their large Stokes shift—the difference between the wavelength of maximum absorption and the wavelength of maximum emission. For 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and its substituted forms, Stokes shifts are typically in the range of 136 to 140 nm in methanol. A similar fluorinated derivative, 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol, also displays a large Stokes shift between 134 and 141 nm in the same solvent. This significant separation between absorption and emission is advantageous in fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios.
| Compound Derivative | Solvent | Emission Peak Maximum (λem) | Stokes Shift (nm) |
|---|---|---|---|
| 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol | Methanol | ~540 nm | ~136-140 nm |
| 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)phenol | Methanol | ~550 nm | ~134-141 nm |
Fluorescence Polarization and Quantum Yield Studies
Solvatochromic Effects and Environmental Sensitivity
Imidazophenazine dyes exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent. The fluorescence of closely related imidazole (B134444) derivatives is known to be highly sensitive to both the polarity and the protic nature of the solvent. This environmental sensitivity stems from changes in the dipole moment of the molecule upon excitation and specific interactions, such as hydrogen bonding, between the dye and solvent molecules. This property is crucial for the development of fluorescent probes that can report on the polarity of their microenvironment, such as within biological membranes or polymer matrices.
Design and Development of Fluorescent Probes based on Imidazophenazines
The inherent fluorescence of the imidazophenazine scaffold and its sensitivity to the local environment make it an excellent platform for designing chemosensors. By incorporating specific recognition moieties, these molecules can be tailored to selectively interact with target analytes, resulting in a measurable change in their fluorescence signal.
Chemosensors for Metal Ion Detection (e.g., Ag+, Pb2+, Cu2+)
The 2-hydroxyphenyl-imidazo[4,5-b]phenazine structure has proven effective as a chemosensor for various heavy metal ions. The compound, also referred to as P1 in some literature, can detect copper (Cu²⁺) and iron (Fe³⁺) ions through changes in its fluorescence. The detection mechanism often involves the metal ion coordinating with the nitrogen and oxygen atoms in the molecule, which perturbs the electronic structure and quenches the fluorescence.
Research has demonstrated the high sensitivity of this compound for Cu²⁺, with a calculated limit of detection (LOD) of 1.25 x 10⁻⁷ M. While its use as a fluorescent sensor for silver (Ag⁺) and lead (Pb²⁺) is less detailed, the compound has shown a remarkable ability to remove Ag⁺ from solution, with removal rates reaching up to 96%. For certain sensor designs based on this framework, high selectivity is observed; for instance, a sensor developed for Fe³⁺ showed no interference from other cations, including Ag⁺, Pb²⁺, and Cu²⁺.
| Analyte | Sensing Performance (for P1) | Sensing Mechanism |
|---|---|---|
| Cu²⁺ | LOD: 1.25 x 10⁻⁷ M | Fluorescence Change |
| Fe³⁺ | LOD: 3.25 x 10⁻⁷ M | Fluorescence Change |
| Ag⁺ | Removal Rate: up to 96% | Complexation/Precipitation |
Sensors for Reactive Nitrogen Species (e.g., NO, HNO)
A prominent strategy for detecting reactive nitrogen species (RNS) like nitric oxide (NO) and nitroxyl (B88944) (HNO) involves "turn-on" fluorescent probes based on metal complexes. This design leverages the quenching of a fluorophore by a paramagnetic metal ion, such as copper(II), and the subsequent restoration of fluorescence upon interaction with the target RNS.
This approach is highly applicable to the imidazophenazine scaffold. A non-fluorescent complex can be formed by coordinating 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol with a Cu(II) salt. The Cu(II) ion effectively quenches the dye's fluorescence. Upon introduction of NO, the Cu(II) is reduced to Cu(I), which is then released from the ligand. This dissociation restores the strong native fluorescence of the imidazophenazine molecule, providing a "turn-on" signal that is directly proportional to the NO concentration. This strategy has been successfully demonstrated with structurally analogous naphtho-imidazole derivatives, highlighting its potential for creating highly selective and sensitive probes for RNS.
Applications as Fluorescent Reporters in Molecular Hybridization Studies
Imidazophenazine derivatives are increasingly utilized as fluorescent probes to study the structure and dynamics of nucleic acids, a field broadly known as molecular hybridization studies. Their planar, electron-rich structure allows them to interact with DNA and RNA through various binding modes, leading to discernible changes in their fluorescence properties.
One of the most significant applications is in the study of G-quadruplexes (G4), which are specialized secondary structures found in guanine-rich nucleic acid sequences. These structures are prevalent in key regions of the genome, such as telomeres and oncogene promoters, making them important targets in cancer research. Imidazophenazine derivatives can selectively bind to these G4 structures. This binding event can be monitored by changes in fluorescence, such as quenching or enhancement, allowing researchers to probe the presence and stability of G-quadruplexes. For instance, studies on imidazo[4,5-f]phenanthroline derivatives show that their interaction with bcl-2 G-quadruplex DNA can be observed through fluorescence quenching experiments, indicating a high binding affinity.
The interaction is often characterized by a process called intercalation, where the planar imidazophenazine molecule inserts itself between the base pairs of DNA. This intercalation stabilizes the DNA structure, a mechanism exploited by certain anticancer agents. Molecular docking simulations have revealed that the polycyclic scaffold of these compounds fits into the DNA cleavage site, interacting through π-π stacking with the surrounding DNA bases. This stabilizes the complex formed between DNA and enzymes like topoisomerase, preventing the re-ligation of the DNA strand and ultimately inhibiting cell proliferation.
Furthermore, the spectral properties of these compounds, including shifts in absorption and emission spectra and changes in fluorescence quantum yield, are sensitive to the physico-chemical properties of their environment. This sensitivity makes them valuable as fluorescent probes for investigating the molecular hybridization of nucleic acids, with some derivatives being identified as particularly promising for this purpose. The ability to visualize and track G-quadruplex structures in real-time within living cells opens up new avenues for understanding their biological roles and for developing novel therapeutic strategies.
Table 1: Optical Properties of Selected Imidazophenazine Derivatives This table presents photophysical data for derivatives related to 4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol, illustrating the typical range of emission wavelengths and Stokes shifts for this class of compounds.
| Compound | Peak Emission Wavelength (λem) | Stokes Shift (nm) | Solvent |
|---|---|---|---|
| 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives | 540 nm | 136-140 nm | Methanol |
| 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivatives | 550 nm | 134-141 nm | Methanol |
Mechanism of Fluorescence Modulation in Sensing Applications
The utility of this compound and related compounds in sensing applications stems from several key photophysical mechanisms that modulate their fluorescence output in response to specific analytes or environmental changes. These mechanisms allow the compound to act as a molecular "switch," turning fluorescence "on" or "off" or shifting its color.
Excited-State Intramolecular Proton Transfer (ESIPT) is a primary mechanism for many derivatives containing a hydroxyl group adjacent to a nitrogen-containing heterocyclic ring, as is the case with the subject compound. Following excitation by light, a proton is rapidly transferred from the phenol's hydroxyl group to a nearby nitrogen atom on the imidazole ring. This process creates a transient tautomer with a different electronic structure, which then fluoresces. A key characteristic of ESIPT is the resulting fluorescence has an anomalously large Stokes shift (a large separation between the absorption and emission wavelengths), which is beneficial for sensing applications as it minimizes self-absorption and improves signal-to-noise ratios. This intrinsic property is a foundational element of their application as fluorescent probes.
Photoinduced Electron Transfer (PET) is another common mechanism. In a PET sensor, the molecule consists of a fluorophore (the imidazophenazine core) linked to a receptor unit. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, which "turns on" the fluorescence. This on/off switching is a highly effective method for detecting the presence of specific ions or molecules.
Intramolecular Charge Transfer (ICT) also plays a crucial role. In donor-acceptor type molecules, light excitation can promote an electron from a donor part of the molecule to an acceptor part, forming an ICT state. The energy of this state, and thus the color of the fluorescence, is highly sensitive to the polarity of the surrounding solvent. As solvent polarity increases, the ICT state is stabilized, leading to a red-shift in the emission spectrum. This solvatochromic effect allows imidazophenazine derivatives to be used as probes for sensing the polarity of their microenvironment, such as within a cell membrane or a protein binding pocket. The interplay between a locally excited (LE) state and the ICT state can be finely tuned by the molecular environment, directly influencing the fluorescence output.
When these compounds interact with biological macromolecules like DNA, mechanisms such as intercalation and groove binding can restrict the molecule's rotational and vibrational freedom. This rigidity often leads to a significant enhancement of the fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), providing a clear signal of the binding event.
Future Directions and Advanced Research Perspectives for 4 1h Imidazo 4,5 B Phenazin 2 Yl Phenol
The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of more effective and selective therapeutic agents. Within this landscape, the imidazophenazine scaffold, exemplified by 4-(1H-Imidazo[4,5-b]phenazin-2-yl)phenol, represents a promising area of research. The unique electronic and structural characteristics of this heterocyclic system have made it a focal point for developing novel therapeutic and diagnostic agents. This article explores the future directions and advanced research perspectives for this class of compounds, focusing on rational drug design, the exploration of new biological targets, the integration of computational intelligence, the development of diagnostic probes, and the application of supramolecular chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
